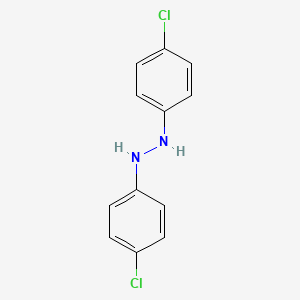

1,2-Bis(4-chlorophenyl)hydrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(4-chlorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPHWSDABGXRQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NNC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292944 | |

| Record name | 1,2-Bis(4-chlorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953-14-0 | |

| Record name | 953-14-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Bis(4-chlorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,2-Bis(4-chlorophenyl)hydrazine CAS number and properties

An In-Depth Technical Guide to 1,2-Bis(4-chlorophenyl)hydrazine

Abstract

This technical guide provides a comprehensive overview of this compound, a symmetrical diarylhydrazine derivative. The presence of chlorophenyl groups makes it a significant building block in various synthetic applications, particularly within the realms of pharmaceutical and agrochemical research. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering detailed information on its chemical identity, physicochemical properties, synthesis protocols, analytical characterization, and safety considerations. The causality behind experimental choices and the importance of robust analytical validation are emphasized throughout to ensure scientific integrity.

Chemical Identity and Physicochemical Properties

This compound is a molecule of interest due to the dual functionality of the hydrazine linkage and the reactivity imparted by the para-substituted chlorine atoms on the aromatic rings. These features make it a versatile intermediate in organic synthesis.

Identifier and Structural Information:

-

Chemical Name: this compound

-

Molecular Formula: C₁₂H₁₀Cl₂N₂[1]

-

Molecular Weight: 253.13 g/mol [1]

-

Chemical Structure:

Caption: The molecular structure features a central hydrazine core symmetrically substituted with two 4-chlorophenyl groups.

Physicochemical Data Summary:

The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that experimentally determined data for some properties, such as melting and boiling points, are not consistently reported in publicly available literature, which is not uncommon for specialized research chemicals.

| Property | Value | Source |

| CAS Number | 953-14-0 | [1][2] |

| Molecular Formula | C₁₂H₁₀Cl₂N₂ | [1] |

| Molecular Weight | 253.13 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Density | Not available | [1] |

| Solubility | In water, <10 mg/L (for the 2-chloro isomer) | [3] |

| InChI Key | BVPHWSDABGXRQD-UHFFFAOYAA | [1] |

| SMILES | ClC1=CC=C(NNC2=CC=C(Cl)C=C2)C=C1 | [1] |

Synthesis and Purification

The synthesis of symmetrical diarylhydrazines like this compound can be approached through several routes. A common and logical pathway involves the reduction of the corresponding azo compound, 4,4'-dichloroazobenzene. This precursor can be synthesized from 4-chloroaniline.

Conceptual Synthetic Workflow

The following diagram illustrates a plausible two-step synthesis from a common starting material.

Caption: A two-step synthesis of this compound.

Experimental Protocol: Synthesis via Reduction

This protocol describes the reduction of 4,4'-dichloroazobenzene. The choice of a reducing agent is critical; sodium dithionite is often effective and selective for the N=N double bond.

Materials:

-

4,4'-Dichloroazobenzene

-

Ethanol

-

Sodium Dithionite (Na₂S₂O₄)

-

Water

-

Sodium Hydroxide (NaOH) solution (2M)

-

Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4,4'-dichloroazobenzene in a suitable solvent like ethanol.

-

Reduction: Prepare a solution of sodium dithionite in water. Add this solution dropwise to the heated (refluxing) ethanolic solution of the azo compound. The characteristic color of the azo compound should fade, indicating the progress of the reduction.

-

Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution carefully with a 2M NaOH solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is recommended for a self-validating system.

Analytical Workflow Diagram

Caption: A comprehensive analytical workflow for characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing purity and quantifying the compound.[4][5] A reversed-phase method is typically suitable for molecules of this polarity.

Protocol: Purity Assessment by RP-HPLC

-

Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 10 mL of a suitable diluent (e.g., acetonitrile/water, 50:50 v/v) to create a 0.1 mg/mL stock solution.

-

Chromatographic Conditions:

-

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient might run from 30% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: The resulting chromatogram should show a single major peak corresponding to this compound. Purity is calculated based on the area percentage of the main peak relative to all other peaks.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. One would anticipate two distinct signals in the aromatic region (7.0-7.5 ppm), corresponding to the two sets of equivalent aromatic protons on the chlorophenyl rings. A signal for the N-H protons would also be present, though its chemical shift can be variable and it may appear as a broad singlet.[4]

-

¹³C NMR: The carbon NMR would show four signals for the aromatic carbons and no signals in the aliphatic region, confirming the aromatic nature of the compound.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be key in identifying the functional groups. Expected characteristic peaks include N-H stretching vibrations (around 3300 cm⁻¹) and C-Cl stretching in the fingerprint region (around 1090 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₂H₁₀Cl₂N₂. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms.

Applications in Research and Drug Development

The 1,2-diarylhydrazine scaffold is a precursor to many heterocyclic systems. The chlorophenyl moiety is a common feature in many approved drugs, often enhancing metabolic stability or modulating binding affinity.[6]

-

Intermediate in Heterocyclic Synthesis: This compound can serve as a starting material for synthesizing various nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.

-

Precursor for Fischer Indole Synthesis: While its direct precursor, 4-chlorophenylhydrazine, is a well-known reagent in the Fischer indole synthesis to produce chlorinated indole derivatives, this compound could be used in reactions where a symmetrical diarylhydrazine is required.[4] Chlorinated indoles are intermediates for drugs like the NSAID Carprofen.[4]

-

Ligand in Coordination Chemistry: The nitrogen atoms of the hydrazine group can act as ligands to coordinate with metal ions, opening possibilities in catalysis and materials science.

-

Agrochemicals: The structural motifs present are also found in various pesticides and herbicides.[7]

Safety and Handling

Hydrazine derivatives should be handled with care due to their potential toxicity. While a specific safety data sheet (SDS) for this compound is not widely available, data from related compounds like chlorophenylhydrazine hydrochloride provide a strong basis for a cautious approach.[8]

Key Hazards:

-

Toxicity: Hydrazines can be toxic if swallowed, inhaled, or in contact with skin.[8][9]

-

Irritation: May cause skin, eye, and respiratory tract irritation.

-

Carcinogenicity: Some hydrazine derivatives are considered possible carcinogens.[8]

-

Environmental Hazard: May be toxic to aquatic life.[8]

Recommended Safety Precautions:

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[8]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.[9]

-

Lab Coat: A flame-retardant lab coat is mandatory.

-

-

Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1,2-Bis(p-chlorophenyl sulfonyl) hydrazine. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Bis(2-chlorophenyl) hydrazine. Retrieved from [Link]

-

PubChem. (n.d.). Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of p-chlorophenyl-hydrazine. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1073-69-4,4-Chlorophenylhydrazine. Retrieved from [Link]

- Google Patents. (n.d.). CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride.

-

Organic Syntheses. (n.d.). p-Toluenesulfonylhydrazide. Retrieved from [Link]

-

PubChem. (n.d.). (4-Chlorophenyl)hydrazine. Retrieved from [Link]

-

ResearchGate. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound | 953-14-0 [chemicalbook.com]

- 3. 1,2-Bis(2-chlorophenyl) hydrazine | C12H10Cl2N2 | CID 3032354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

A Technical Guide to the Synthesis of 1,2-Bis(4-chlorophenyl)hydrazine (4,4'-Dichlorohydrazobenzene)

Introduction

1,2-Bis(4-chlorophenyl)hydrazine, systematically known as 4,4'-dichlorohydrazobenzene, is a significant chemical intermediate in the field of organic synthesis. As a symmetrically substituted diarylhydrazine, its primary value lies in its role as a direct precursor to valuable benzidine derivatives through the well-established benzidine rearrangement. Under acidic conditions, hydrazobenzenes undergo a characteristic intramolecular rearrangement to form diaminobiphenyls, which are foundational building blocks for a wide range of dyes, pigments, and polymers. The acid-catalyzed conversion of 4,4'-dichlorohydrazobenzene, for instance, yields products of disproportionation and o-semidine, highlighting its reactivity and synthetic potential.[1]

This technical guide provides an in-depth exploration of the principal synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development and materials science. We will detail two robust and field-proven methodologies: the controlled reductive coupling of 4-chloronitrobenzene and the reduction of the corresponding azo precursor, 4,4'-dichloroazobenzene. The causality behind experimental choices, detailed step-by-step protocols, and comparative data are presented to ensure scientific integrity and practical applicability.

Primary Synthesis Pathway 1: Controlled Reductive Coupling of 4-Chloronitrobenzene

This pathway is arguably the most direct and efficient method for large-scale production, proceeding via the partial reduction and bimolecular coupling of a readily available nitroaromatic starting material. The key scientific challenge is to control the reduction potential to favor the formation of the hydrazobenzene intermediate, preventing over-reduction to the corresponding 4-chloroaniline. This is expertly achieved through catalytic hydrogenation under specific alkaline conditions, where the base plays a crucial role in modulating the reaction pathway.

Causality and Mechanistic Insights

The reduction of a nitroarene to an amine is a multi-step process involving several intermediates (nitroso, hydroxylamine). In an alkaline medium, the condensation between the nitroso and hydroxylamine intermediates is facilitated, leading to the formation of an azoxybenzene derivative. This is subsequently reduced to the azobenzene and finally to the target hydrazobenzene. The use of a noble metal catalyst like palladium provides a high surface area for the hydrogenation to occur efficiently, while the presence of a base and potentially a co-catalyst helps to maintain high selectivity for the desired hydrazo compound.[2][3]

Workflow for Reductive Coupling of 4-Chloronitrobenzene

Caption: Workflow for the synthesis of 4,4'-dichlorohydrazobenzene.

Experimental Protocol: Catalytic Hydrogenation of 4-Chloronitrobenzene

This protocol is adapted from a validated process described in European Patent EP0007972A1, which demonstrates high yield and purity.[4]

Materials and Reagents:

-

4-Chloronitrobenzene

-

Toluene

-

10% (w/w) Aqueous Sodium Hydroxide (NaOH)

-

5% Palladium on Carbon Catalyst (Pd/C)

-

Hydrogen Gas (H₂)

-

Nitrogen Gas (N₂)

Equipment:

-

Autoclave or high-pressure reactor equipped with a stirrer, gas inlet, pressure gauge, and heating system.

-

Filtration apparatus

-

Standard laboratory glassware

Procedure:

-

Reactor Charging: Into a suitable autoclave, charge 157.5 g of 4-chloronitrobenzene, 200 ml of toluene, 180 g of 10% aqueous sodium hydroxide solution, and 5 g of a 5% palladium-on-carbon catalyst.

-

Inerting: Seal the autoclave and displace the air by purging with nitrogen gas two to three times.

-

Hydrogenation: While stirring, heat the reaction mixture to 60°C. Pressurize the reactor with hydrogen gas to an initial pressure of 3 bars.

-

Reaction Monitoring: Maintain the temperature at 60°C. The hydrogen pressure will decrease as it is consumed. Continue to feed hydrogen to maintain a pressure between 3 and 6 bars. The reaction is typically complete when hydrogen absorption ceases, which takes approximately 4 to 5 hours.

-

Catalyst Removal: After the reaction is complete, vent the excess hydrogen and purge the reactor with nitrogen. While the reaction mixture is still warm (approximately 60-80°C), filter it to remove the palladium-on-carbon catalyst.

-

Phase Separation: Transfer the hot filtrate to a separatory funnel and allow the phases to separate. Remove and discard the lower aqueous phase.

-

Crystallization and Isolation: Transfer the hot organic phase to a clean flask and allow it to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

-

Drying: Collect the crystalline product by filtration, wash with a small amount of cold solvent if necessary, and dry under vacuum.

Data Summary: Reductive Coupling

| Parameter | Value / Condition | Source |

| Starting Material | 4-Chloronitrobenzene | [4] |

| Catalyst | 5% Palladium on Carbon | [4] |

| Solvent System | Toluene / Aqueous NaOH | [4] |

| Temperature | 60°C | [4] |

| Pressure | 3-6 bar H₂ | [4] |

| Reaction Time | 4-5 hours | [4] |

| Yield | 88.5% | [4] |

| Purity | 98.5% | [4] |

| Melting Point | 120-121°C | [4] |

Primary Synthesis Pathway 2: Reduction of 4,4'-Dichloroazobenzene

This classical two-step approach involves first synthesizing the stable azo compound, 4,4'-dichloroazobenzene, followed by its reduction to the target hydrazobenzene. This method offers excellent control as the intermediate azo compound can be isolated and purified before the final reduction step. The reduction of the N=N double bond is a fundamental transformation in organic chemistry, and various reagents can be employed, with zinc dust in a protic solvent being a common and effective choice.

Causality and Mechanistic Insights

Step A: Synthesis of 4,4'-Dichloroazobenzene: This intermediate is typically formed via the oxidative coupling of 4-chloroaniline. Peroxidases or other oxidizing agents can facilitate this transformation.[5]

Step B: Reduction to 4,4'-Dichlorohydrazobenzene: The reduction of the azo group to a hydrazo group involves the addition of two hydrogen atoms across the N=N bond. Metallic reducing agents like zinc dust operate via electron transfer. In an acidic or protic medium (like ethanol/water), the zinc metal is oxidized (Zn → Zn²⁺ + 2e⁻), and the electrons are transferred to the azo compound. The resulting anionic species is then protonated by the solvent to yield the final hydrazobenzene product. Careful control of temperature is necessary to prevent cleavage of the N-N bond, which would lead to the formation of 4-chloroaniline.

Reaction Scheme for Azo Reduction Pathway

Sources

- 1. Mechanism of benzidine and semidine rearrangements. Part XX. Kinetics and products of the acid conversions of 2,2′-dichloro-,4-chloro-, and 4,4′-dichloro-hydrazobenzene - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. US4217307A - Process for the preparation of 2,2'-dichloro-hydrazobenzene - Google Patents [patents.google.com]

- 4. EP0007972A1 - Process for the preparation of dichloro-hydrazobenzenes by catalytic hydrogenation of monochloro-nitrobenzenes - Google Patents [patents.google.com]

- 5. 4,4'-Dichloroazobenzene | C12H8Cl2N2 | CID 15340 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemical structure and IUPAC name of 1,2-Bis(4-chlorophenyl)hydrazine

An In-Depth Technical Guide to 1,2-Bis(4-chlorophenyl)hydrazine

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a symmetrically substituted diarylhydrazine. This document is intended for researchers, chemists, and professionals in drug development and materials science. It details the compound's chemical identity, physicochemical properties, a validated synthesis protocol, and in-depth methods for its structural and analytical characterization. The guide emphasizes the rationale behind experimental procedures, explores the compound's chemical reactivity, and discusses its potential applications, grounded in authoritative scientific literature. All methodologies are presented to ensure reproducibility and self-validation.

Compound Identification and Physicochemical Properties

This compound, also known as Hydrazobenzene, 1,2-bis(4-chlorophenyl)-, is a diarylhydrazine derivative where each nitrogen atom of the hydrazine core is substituted with a 4-chlorophenyl group. This symmetrical structure dictates its chemical properties and reactivity.

IUPAC Name: this compound[1]

Synonyms: 1,2-Di(p-chlorophenyl)hydrazine, Hydrazobenzene, 1,2-bis(4-chlorophenyl)-

The core physicochemical properties of the compound are summarized in the table below. These parameters are essential for its handling, purification, and use in subsequent synthetic applications.

| Property | Value | Source |

| CAS Number | 953-14-0 | [1][2] |

| Molecular Formula | C₁₂H₁₀Cl₂N₂ | [1] |

| Molecular Weight | 253.13 g/mol | [1] |

| Canonical SMILES | C1=CC(=CC=C1Cl)NNC2=CC=C(C=C2)Cl | [1] |

| InChIKey | BVPHWSDABGXRQD-UHFFFAOYSA-N | [1] |

| Appearance | Expected to be a crystalline solid | N/A |

Rationale and Synthesis

Substituted diarylhydrazines are valuable precursors in organic synthesis, particularly for forming nitrogen-containing heterocyclic compounds and as intermediates in the synthesis of azo dyes. The presence of chlorine atoms at the para positions of the phenyl rings modifies the electronic properties of the molecule, influencing its reactivity and making it a target for developing novel pharmaceuticals and agrochemicals.[3]

The most common and efficient synthesis of 1,2-disubstituted hydrazines involves the reduction of the corresponding azo compound. In this case, this compound is synthesized from 4,4'-dichloroazobenzene.

Experimental Protocol: Synthesis via Reduction

This protocol describes the reduction of 4,4'-dichloroazobenzene using a suitable reducing agent like sodium dithionite or catalytic hydrogenation. The choice of a mild reducing agent is critical to prevent the cleavage of the N-N bond, which would yield 4-chloroaniline.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 4,4'-dichloroazobenzene in a suitable solvent mixture, such as ethanol/water.

-

Addition of Reducing Agent: While stirring vigorously, add a stoichiometric excess (typically 2-3 equivalents) of the chosen reducing agent (e.g., sodium dithionite) portion-wise to control any exothermic reaction.

-

Reaction Monitoring: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the colored azo compound spot indicates reaction completion.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, isolate it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate) to yield pure this compound.

The workflow for this synthesis is illustrated below.

Caption: A flowchart illustrating the synthesis of this compound.

Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the molecule's C₂ symmetry, only two distinct signals are expected in the aromatic region. The protons ortho to the hydrazine group (Hₐ) and those meta to it (Hₑ) will form a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. A broad singlet corresponding to the two equivalent N-H protons is also expected, though its chemical shift can vary with solvent and concentration.

-

Predicted Signals:

-

δ 7.10-7.30 ppm (d, 4H, Ar-H)

-

δ 6.80-7.00 ppm (d, 4H, Ar-H)

-

δ 5.50-6.50 ppm (br s, 2H, N-H)

-

-

-

¹³C NMR: Four signals are anticipated in the ¹³C NMR spectrum. Two for the protonated aromatic carbons, one for the carbon attached to the nitrogen (ipso-carbon), and one for the carbon attached to the chlorine.

-

Predicted Signals:

-

δ 140-150 ppm (C-N)

-

δ 129-135 ppm (C-Cl)

-

δ ~129 ppm (Ar C-H)

-

δ 114-120 ppm (Ar C-H)

-

-

Infrared (IR) Spectroscopy

The IR spectrum provides information on the functional groups present. Key vibrational bands are expected for the N-H bond, C-N bond, and the aromatic C-H and C=C bonds, as well as the characteristic C-Cl stretch.

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 3300 - 3400 | N-H Stretch | Medium |

| 3000 - 3100 | Aromatic C-H Stretch | Medium |

| 1580 - 1600 | Aromatic C=C Stretch | Strong |

| 1480 - 1500 | Aromatic C=C Stretch | Strong |

| 1250 - 1350 | C-N Stretch | Medium |

| 1000 - 1100 | C-Cl Stretch | Strong |

| ~820 | para-disubstituted C-H bend | Strong |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic distribution pattern. Electron Ionization (EI) would likely cause fragmentation, with a prominent molecular ion peak. The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern with a ratio of approximately 9:6:1.

-

Expected m/z values (for ³⁵Cl): 252 (M⁺), 126 ([C₆H₅ClN]⁺), 111 ([C₆H₄Cl]⁺).

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is centered around the N-N single bond and the activated aromatic rings.

-

Oxidation: The N-N bond is susceptible to oxidation, readily converting the hydrazine back to the corresponding azo compound, 4,4'-dichloroazobenzene. This reaction can be achieved with mild oxidizing agents like air, hydrogen peroxide, or metal catalysts.

-

Benzidine Rearrangement: Like other 1,2-diarylhydrazines, this compound can undergo the acid-catalyzed benzidine rearrangement. However, the presence of substituents on the rings dictates the product distribution, which can be complex.

-

Thermal Decomposition: At elevated temperatures, hydrazines can decompose. The decomposition pathway may involve cleavage of the N-N bond to form radical species.[7][8][9]

Below is a diagram illustrating the fundamental oxidation-reduction relationship.

Caption: Key chemical transformations of the diarylhydrazine core.

Applications in Scientific Research

While direct applications of this compound are not extensively documented, its structural motifs are found in various functional molecules. Its precursor, (4-chlorophenyl)hydrazine, is a critical intermediate in the synthesis of pharmaceuticals like the anti-inflammatory drug Carprofen and the stroke treatment Edaravone.[10] It is also a key reactant in the Fischer indole synthesis, a fundamental method for building indole rings, which are core structures in many natural products and drugs.[10] Therefore, this compound serves as a valuable research chemical for:

-

Precursor for Heterocyclic Synthesis: As a building block for more complex nitrogen-containing molecules.

-

Ligand in Coordination Chemistry: The nitrogen atoms can coordinate with metal ions, opening possibilities in catalysis and materials science.[11]

-

Intermediate in Agrochemicals: Used in the development of certain classes of pesticides and herbicides.[12]

Analytical Methodologies

For quality control and reaction monitoring, a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the preferred technique for assessing the purity of this compound.

Protocol: Reversed-Phase HPLC for Purity Analysis

This method provides excellent separation of the target compound from potential impurities like the starting azo compound or the aniline cleavage product.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using acetonitrile (Solvent B) and 0.1% formic acid in water (Solvent A).

-

Gradient Example: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 0.5 mg/mL.

-

Injection Volume: 10 µL.

This method allows for the sensitive detection and quantification of impurities, ensuring the compound meets the required specifications for further use.[13][14]

Safety, Handling, and Toxicology

Hydrazine derivatives should be handled with caution as they can be toxic and are potential carcinogens.[3]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, dark place in a tightly sealed container, away from oxidizing agents.

-

Toxicity: While specific data for this compound is limited, related phenylhydrazines are known to be skin irritants and may cause sensitization. Chronic exposure should be avoided.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information for General.

- ChemicalBook. (n.d.). This compound synthesis.

- ChemSynthesis. (2025). This compound.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Rasayan Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers.

-

NIST WebBook. (n.d.). 1,2-Bis(p-chlorophenyl sulfonyl) hydrazine. Retrieved from [Link]

- Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines.

- ChemicalBook. (n.d.). 4-Chlorophenylhydrazine hydrochloride(1073-70-7) 1H NMR spectrum.

-

PubChem. (n.d.). Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1). Retrieved from [Link]

-

PubChem. (n.d.). (4-Chlorophenyl)hydrazine. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1,2-Bis(p-chlorophenyl sulfonyl) hydrazine. Retrieved from [Link]

-

Zhang, L., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. J Phys Chem B, 113(31), 10770-8. Retrieved from [Link]

-

NIST WebBook. (n.d.). Phenylhydrazine hydrochloride. Retrieved from [Link]

-

PharmaCompass. (n.d.). (4-chloro-phenyl)-hydrazine hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN102993044A - Preparation method of 4-chlorophenylhydrazine hydrochloride.

-

Inno Pharmchem. (n.d.). 4-Chlorophenylhydrazine HCl: Applications in Research and Industry. Retrieved from [Link]

-

ResearchGate. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN101157634A - Method for preparing 4-chlorine phenylhydrazine.

-

MDPI. (n.d.). Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[15][16][17]triazolo[4,3-b][10][15][16][17]tetrazine. Retrieved from [Link]

-

International Journal of ChemTech Research. (2016). Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1- naphthoate. Retrieved from [Link]

-

MDPI. (n.d.). Selective Thermal and Photocatalytic Decomposition of Aqueous Hydrazine to Produce H2 over Ag-Modified TiO2 Nanomaterial. Retrieved from [Link]

-

SciTePress. (n.d.). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. Retrieved from [Link]

-

MolSSI. (n.d.). Hydrazine. Retrieved from [Link]

-

NASA Technical Reports Server. (1961). THERMAL DECOMPOSITION OF HYDRAZINE. Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound | 953-14-0 [chemicalbook.com]

- 3. CAS 1073-69-4: (4-Chlorophenyl)hydrazine | CymitQuimica [cymitquimica.com]

- 4. 4-Chlorophenylhydrazine hydrochloride(1073-70-7) 1H NMR spectrum [chemicalbook.com]

- 5. (4-Chlorophenyl)hydrazine | C6H7ClN2 | CID 70624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2-Diphenylhydrazine(122-66-7) 1H NMR spectrum [chemicalbook.com]

- 7. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1- naphthoate – Oriental Journal of Chemistry [orientjchem.org]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. chemimpex.com [chemimpex.com]

- 12. nbinno.com [nbinno.com]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. rsc.org [rsc.org]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

- 17. rsc.org [rsc.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Phenylhydrazines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylhydrazines are a pivotal class of organic compounds, serving as indispensable building blocks in the synthesis of a vast array of heterocyclic systems and pharmacologically active molecules. Their utility is deeply rooted in the nuanced interplay of their physical and chemical properties, which are exquisitely sensitive to the nature and position of substituents on the phenyl ring. This guide offers a comprehensive exploration of these properties, providing insights into their stability, reactivity, and spectral characteristics. By explaining the causality behind experimental observations and detailing robust protocols, this document aims to equip researchers with the foundational knowledge required to effectively utilize these versatile reagents in organic synthesis and drug discovery.

Introduction: The Versatile Role of Phenylhydrazines

First characterized by Hermann Emil Fischer in 1875, phenylhydrazine (C₆H₅NHNH₂) is the archetypal compound of this class, consisting of a phenyl group attached to a hydrazine moiety.[1][2] The true synthetic power of this family emerges with the introduction of substituents onto the phenyl ring. These modifications dramatically alter the electron density, steric environment, and overall reactivity of the molecule, allowing for fine-tuned applications.

Substituted phenylhydrazines are most famously associated with the Fischer indole synthesis , a robust acid-catalyzed reaction that converts a phenylhydrazine and a ketone or aldehyde into an indole heterocycle.[3][4][5] This reaction remains a cornerstone for the synthesis of numerous pharmaceuticals, including the triptan class of antimigraine drugs, and agrochemicals.[3][4][6] Beyond indoles, these compounds are crucial intermediates for dyes, and their derivatives have shown a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8][9][10]

This guide will systematically dissect the physical and chemical properties that underpin the utility and handling of these important molecules.

Core Physicochemical Properties

The physical state, solubility, and spectroscopic signatures of substituted phenylhydrazines are critical parameters for their storage, handling, and application in synthesis.

Physical State, Melting, and Boiling Points

Phenylhydrazine itself is a pale yellow crystalline solid or oily liquid at room temperature, with a melting point of approximately 19.5 °C and a boiling point of 243.5 °C, though it decomposes at this temperature.[1][11][12] It often appears as yellow to dark red upon exposure to air and light due to oxidation.[1][13]

The introduction of substituents significantly alters these properties. The trends generally follow established principles of intermolecular forces:

-

Symmetry and Packing: Symmetrically substituted isomers, such as p-substituted compounds, often have higher melting points due to more efficient crystal lattice packing.

-

Molecular Weight: Increasing the mass of the substituent (e.g., from -Cl to -Br to -I) generally increases both melting and boiling points.

-

Polarity and Hydrogen Bonding: Substituents capable of hydrogen bonding (e.g., -OH, -NO₂) can lead to higher melting and boiling points.

Table 1: Physical Properties of Selected Substituted Phenylhydrazines

| Substituent | Position | Melting Point (°C) | Boiling Point (°C) |

| None | - | 19.5 | 243.5 (decomp.) |

| 4-Nitro | para | 157-159 (decomp.) | - |

| 2,4-Dinitro | ortho, para | ~200 | - |

| 4-Methyl | para | 65-66 | 134-135 (at 12 mmHg) |

| 4-Chloro | para | 88-90 | 155-157 (at 25 mmHg) |

| 4-Bromo | para | 105-107 | - |

| 2,6-Dichloro-4-trifluoromethyl | 56-57 | -[14] |

Data compiled from various chemical supplier and database sources.

Solubility Profile

Understanding solubility is paramount for reaction setup, workup, and purification. Phenylhydrazine is sparingly soluble in water but miscible with common organic solvents like ethanol, diethyl ether, chloroform, and benzene.[1][13][15]

-

Polarity: The hydrazine moiety imparts polarity, allowing for solubility in polar solvents. Phenylhydrazine hydrochloride salts, for instance, exhibit enhanced solubility in polar protic solvents like water and methanol.[16]

-

Substituent Effects:

-

Polar Substituents: Groups like nitro (-NO₂) or cyano (-CN) can increase solubility in polar solvents. For example, 4-Cyanophenylhydrazine Hydrochloride is soluble in DMSO and methanol.[16]

-

Nonpolar Substituents: Alkyl or long-chain substituents increase lipophilicity, enhancing solubility in nonpolar solvents like hexanes or toluene.

-

-

Solvent Choice: Dimethyl sulfoxide (DMSO) is often a good solvent for a wide range of phenylhydrazine derivatives due to its high polarity.[16][17]

Stability and Decomposition

Phenylhydrazines are sensitive to air, light, and heat.[18] Upon exposure, they tend to oxidize, turning from a pale yellow to a reddish-brown oil or solid.[12][13] This decomposition is a critical consideration for storage and handling.

-

Oxidative Degradation: The hydrazine moiety is susceptible to oxidation, which can lead to the formation of diazenes and other degradation products. This process can be accelerated by the presence of metal catalysts.[19]

-

Storage: To ensure purity and reactivity, phenylhydrazines should be stored in tightly sealed containers, under an inert atmosphere (e.g., nitrogen or argon), protected from light, and refrigerated.[12][20] For long-term storage, conversion to the more stable hydrochloride salt is a common practice.

Chemical Properties and Reactivity

The chemical behavior of substituted phenylhydrazines is dominated by the nucleophilicity of the amino groups and their propensity to undergo condensation and rearrangement reactions.

Acidity and Basicity (pKa)

Phenylhydrazine is a weak base, with the basicity primarily attributed to the terminal -NH₂ group.[11] The pKa of the conjugate acid of phenylhydrazine is approximately 5.2. The electronic nature of the ring substituents profoundly influences this basicity:

-

Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (-OCH₃) increase the electron density on the phenyl ring and, by extension, the nitrogen atoms. This enhances basicity (results in a higher pKa).

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halogens (-Cl, -Br) decrease the electron density of the ring through inductive and/or resonance effects. This delocalizes the lone pair of the N1 nitrogen, making it less available for protonation and thus decreasing the basicity (resulting in a lower pKa).

Table 2: pKa Values of Selected Substituted Phenylhydrazinium Ions (ArNHNH₃⁺)

| Substituent | Position | pKa | Effect on Basicity |

| None | - | ~5.2 | Reference |

| 4-Methyl | para | 5.36 | Increased |

| 4-Methoxy | para | 5.42 | Increased |

| 4-Chloro | para | 4.95 | Decreased |

| 3-Nitro | meta | 4.40 | Decreased |

| 4-Nitro | para | 3.98 | Strongly Decreased |

Values are approximate and compiled from various sources.

Reaction with Carbonyl Compounds: Hydrazone Formation

A cornerstone reaction of phenylhydrazines is their condensation with aldehydes and ketones to form phenylhydrazones.[3][21] This reaction is typically acid-catalyzed and serves as the initial step in the Fischer indole synthesis.[4][6]

The substituent on the phenyl ring affects the rate of this reaction. Electron-withdrawing groups can decrease the nucleophilicity of the hydrazine, potentially slowing the initial attack on the carbonyl carbon.

Caption: General reaction scheme for phenylhydrazone formation.

The Fischer Indole Synthesis

This powerful cyclization reaction transforms a phenylhydrazone into an indole. The mechanism, first proposed by Robinson, involves a critical[21][21]-sigmatropic rearrangement.[6]

Mechanism Overview:

-

Hydrazone Formation: The substituted phenylhydrazine reacts with a ketone or aldehyde.[3][4]

-

Tautomerization: The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form under acidic conditions.[3][6]

-

[21][21]-Sigmatropic Rearrangement: A protonated enamine undergoes a concerted rearrangement, forming a new C-C bond and breaking the N-N bond. This is the key, irreversible step.[3][22]

-

Rearomatization & Cyclization: The resulting di-imine intermediate loses a proton to regain aromaticity in the phenyl ring. The amino group then attacks one of the imine carbons to form a five-membered ring (an aminal).[3]

-

Ammonia Elimination: Under acid catalysis, the aminal eliminates a molecule of ammonia (NH₃), and a final proton loss yields the stable aromatic indole product.[3][6]

The choice of acid catalyst is crucial, with Brønsted acids (HCl, H₂SO₄, PPA) and Lewis acids (ZnCl₂, BF₃) being commonly employed.[3][6] The nature of the substituent on the phenylhydrazine ring can influence the reaction yield and regioselectivity, as it affects the stability of the intermediates and the electronics of the rearrangement step.

Caption: Simplified workflow of the Fischer Indole Synthesis.

Spectroscopic Characterization

Unambiguous identification of substituted phenylhydrazines and their products relies on modern spectroscopic techniques.

-

¹H NMR: The aromatic protons typically appear in the range of δ 6.5-8.0 ppm. The -NH and -NH₂ protons are often broad and their chemical shifts are concentration and solvent-dependent.

-

¹³C NMR: Aromatic carbons resonate between δ 110-150 ppm. The carbon attached to the hydrazine group (C1) is typically found at the downfield end of this range.

-

FT-IR: Key vibrational bands include N-H stretching (around 3200-3400 cm⁻¹) and C=C stretching from the aromatic ring (around 1500-1600 cm⁻¹).

-

UV-Vis: Phenylhydrazones exhibit characteristic UV-Vis absorption spectra, which are influenced by the substituents on the phenyl ring. Electron-donating groups can cause a bathochromic (red) shift in the absorption maximum.[23]

Synthesis and Handling

General Synthesis

Substituted phenylhydrazines are most commonly synthesized from the corresponding substituted anilines. The typical route involves:

-

Diazotization: The aniline is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.

-

Reduction: The diazonium salt is then reduced to the corresponding phenylhydrazine. Common reducing agents include stannous chloride (SnCl₂) in concentrated HCl or sodium sulfite (Na₂SO₃).[24]

Continuous flow synthesis processes are being developed to improve the safety and efficiency of these reactions, which can be hazardous on a large scale.[25]

Safety and Handling

CAUTION: Phenylhydrazine and its derivatives are toxic and must be handled with extreme care.

-

Toxicity: They are toxic by inhalation, ingestion, and skin absorption.[26][27] Phenylhydrazine is a suspected carcinogen and mutagen and can cause hemolytic anemia by damaging red blood cells.[26][28][29]

-

Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear impermeable gloves, a lab coat, and chemical safety goggles.[26][29]

-

Spill & Disposal: Have appropriate spill cleanup materials ready. All waste must be disposed of as hazardous chemical waste according to institutional guidelines.[27][30]

Experimental Protocol: Synthesis of a Phenylhydrazone

This protocol provides a general method for the synthesis of a phenylhydrazone, the key intermediate for the Fischer indole synthesis.

Objective: To synthesize 2,6-dihydroxyacetophenone phenylhydrazone.

Materials:

-

Phenylhydrazine (2.16 g, 0.02 mol)

-

2,6-dihydroxyacetophenone (3.04 g, 0.02 mol)

-

Anhydrous Ethanol (30 mL)

-

Glacial Acetic Acid (few drops, catalyst)

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stir bar

-

Thin-Layer Chromatography (TLC) supplies

Procedure:

-

Dissolve phenylhydrazine and 2,6-dihydroxyacetophenone in 30 mL of anhydrous ethanol in a round-bottom flask.[21]

-

Add a few drops of glacial acetic acid to the solution to act as a catalyst.[21]

-

Equip the flask with a reflux condenser and heat the mixture to 60 °C with stirring.[21]

-

Monitor the reaction progress by TLC until the starting materials are consumed (typically 8-12 hours).[21]

-

Once the reaction is complete, remove the heat source and allow the solution to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the ethanol.[21]

-

To the resulting residue, add a small amount of diethyl ether and petroleum ether. Transfer the mixture to a beaker and place it in a refrigerator at 4 °C overnight to induce crystallization.[21]

-

Collect the crystalline product by vacuum filtration, wash with a small amount of cold ether, and dry under vacuum.

-

Characterize the product using NMR, IR, and melting point analysis.

Self-Validation: The success of the protocol is validated by the isolation of a crystalline solid and confirmed by spectroscopic data matching the expected structure of the phenylhydrazone. The reaction can be monitored for completeness using TLC, ensuring that the starting materials have been fully converted.

Conclusion

Substituted phenylhydrazines are more than just chemical curiosities; they are powerful tools in the arsenal of the synthetic chemist. Their physical properties dictate how they are handled and purified, while their chemical reactivity, tunable by aromatic substitution, opens doors to a vast chemical space. A thorough understanding of the principles laid out in this guide—from solubility and stability to the nuanced mechanisms of their hallmark reactions—is essential for any scientist seeking to leverage these compounds in the rational design and synthesis of novel molecules for medicine and materials science.

References

-

Wikipedia. Fischer indole synthesis. [Link]

-

MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

-

PubMed Central. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. [Link]

-

International Journal of Pharmaceutical Sciences and Research. SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. [Link]

- Google Patents. A kind of synthetic method of substituted phenylhydrazines and its salt.

- Google Patents. Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process.

- Google Patents.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7516, Phenylhydrazine. [Link]

-

Inchem.org. Phenylhydrazine (CICADS). [Link]

- Google P

-

Carl ROTH. Safety Data Sheet: Phenylhydrazine hydrochloride. [Link]

-

Alfa Aesar. Safety Data Sheet: Phenylhydrazine. [Link]

-

ResearchGate. Phenylhydrazine derivatives. | Download Scientific Diagram. [Link]

-

Wikipedia. Phenylhydrazine. [Link]

-

MDPI. Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. [Link]

-

Wiley Online Library. Recent applications of phenyl hydrazine in photoinduced chemical transformations. [Link]

-

ResearchGate. How can I prevent or control the decomposition of acetophenone phenylhydrazone?. [Link]

-

chemeurope.com. Phenylhydrazine. [Link]

-

Preprints.org. Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation. [Link]

-

ChemBK. Phenylhydrazine. [Link]

-

PubMed Central. Unraveling the structure–property relationships in fluorescent phenylhydrazones: the role of substituents and molecular interactions. [Link]

- Google Patents.

Sources

- 1. Phenylhydrazine [chemeurope.com]

- 2. Phenylhydrazines | Fisher Scientific [fishersci.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. ijpsr.com [ijpsr.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. preprints.org [preprints.org]

- 11. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]

- 13. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 14. EP0187285A2 - Process for the preparation of substituted phenyl hydrazines - Google Patents [patents.google.com]

- 15. Phenylhydrazine | 100-63-0 [chemicalbook.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. 100-63-0 CAS MSDS (Phenylhydrazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 19. US2701815A - Stabilized phenyl-hydrazine - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jk-sci.com [jk-sci.com]

- 23. Unraveling the structure–property relationships in fluorescent phenylhydrazones: the role of substituents and molecular interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. CN106831481A - A kind of synthetic method of substituted phenylhydrazines and its salt - Google Patents [patents.google.com]

- 25. Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process - Eureka | Patsnap [eureka.patsnap.com]

- 26. ehs.utoronto.ca [ehs.utoronto.ca]

- 27. assets.thermofisher.cn [assets.thermofisher.cn]

- 28. Phenylhydrazine (CICADS) [inchem.org]

- 29. carlroth.com [carlroth.com]

- 30. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Discovery and Historical Literature of Chlorophenylhydrazines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of chlorophenylhydrazines, from their initial discovery in the late 19th century to their enduring significance in modern chemical synthesis. We delve into the foundational literature, detailing the pioneering synthetic methodologies and tracing the evolution of their applications in the development of pharmaceuticals and dyes. This document offers field-proven insights into the causality behind experimental choices, self-validating protocols, and a robust framework of authoritative references. Through detailed experimental procedures, comparative data, and workflow visualizations, this guide serves as an essential resource for professionals engaged in organic synthesis and drug discovery.

The Genesis of a Versatile Intermediate: Discovery and Early History

The story of chlorophenylhydrazines is intrinsically linked to the groundbreaking work of German chemist Emil Fischer. His discovery of phenylhydrazine in 1875 was a pivotal moment in organic chemistry, providing a powerful new reagent for the characterization and synthesis of carbonyl compounds. This discovery laid the groundwork for the subsequent exploration of substituted phenylhydrazines.

The first documented synthesis of a chlorophenylhydrazine derivative occurred in 1884. In his dissertation from the University of Erlangen, titled "Ueber Halogensubstituirte Hydrazine," Gerhard Elsinghorst detailed the initial preparation of 4-chlorophenylhydrazine.[1] This work was later expanded upon and brought to a wider audience by Conrad Willgerodt and his student A. Böhm in an 1890 publication in the Journal für praktische Chemie. Their research further investigated the properties and reactions of this new compound.

These early explorations were driven by the burgeoning field of synthetic chemistry in Germany, where the systematic investigation of aromatic compounds and their derivatives was leading to the development of new dyes, pharmaceuticals, and other valuable materials.[2][3] The introduction of a chlorine atom onto the phenylhydrazine scaffold offered chemists a new tool to modulate the electronic properties and reactivity of the molecule, opening up novel synthetic possibilities.

Synthetic Methodologies: From Historical Protocols to Modern Refinements

The foundational method for the synthesis of chlorophenylhydrazines, established in the late 19th century, remains the basis for most modern preparations. This process involves a two-step sequence: the diazotization of a chloroaniline followed by the reduction of the resulting diazonium salt.

The Classical Approach: Diazotization and Reduction

The historical synthesis of chlorophenylhydrazines, as would have been practiced in the late 19th and early 20th centuries, relied on readily available reagents and straightforward, albeit often hazardous, procedures.

Experimental Protocol: Historical Synthesis of 4-Chlorophenylhydrazine (adapted from 19th-century methods) [4]

-

Diazotization: A solution of 4-chloroaniline is prepared in an excess of hydrochloric acid and cooled to between -5°C and 0°C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature to ensure the stability of the resulting diazonium salt. The completion of the reaction is monitored by the ability of the solution to turn starch-iodide paper blue, indicating the presence of excess nitrous acid.

-

Reduction: The cold diazonium salt solution is then slowly added to a solution of a reducing agent. While early methods might have employed zinc dust in an acidic solution, a common and effective alternative was the use of stannous chloride (SnCl₂) dissolved in concentrated hydrochloric acid.[4] This addition is also performed at low temperatures to control the exothermic reaction.

-

Isolation: The resulting 4-chlorophenylhydrazine hydrochloride precipitates from the acidic solution. The solid is collected by filtration and can be washed with cold, dilute hydrochloric acid to remove impurities.

-

Liberation of the Free Base (Optional): To obtain the free base, the hydrochloride salt is treated with a strong base, such as sodium hydroxide, to neutralize the acid and deprotonate the hydrazine. The free 4-chlorophenylhydrazine can then be extracted with an organic solvent like diethyl ether.

Causality in Experimental Choices:

-

Low Temperatures: The diazotization reaction is performed at low temperatures because diazonium salts are generally unstable and can decompose, particularly at elevated temperatures, leading to the formation of phenols and other byproducts.

-

Acidic Conditions: The presence of excess acid is crucial for the formation and stabilization of the diazonium salt and to prevent the coupling of the diazonium salt with unreacted aniline.

-

Choice of Reducing Agent: Stannous chloride was a common choice in classical organic synthesis due to its effectiveness and solubility in acidic media.

Modern Synthetic Protocols

Contemporary methods for the synthesis of chlorophenylhydrazines have focused on improving yield, purity, and safety, as well as minimizing environmental impact. While the fundamental diazotization-reduction sequence remains, refinements in reagents and reaction conditions are common.

Experimental Protocol: Modern Synthesis of 4-Chlorophenylhydrazine Hydrochloride [5]

-

Diazotization: 4-chloroaniline is suspended in a mixture of water and hydrochloric acid and cooled to -5°C. A solution of sodium nitrite is added dropwise, maintaining the temperature below 0°C.

-

Catalytic Hydrogenation (A Modern Reduction Technique): The diazonium salt solution is then subjected to catalytic hydrogenation. This involves the use of a catalyst, such as ruthenium on carbon, under a hydrogen atmosphere (e.g., at 0.5 MPa).[5] This method avoids the use of large quantities of metal-based reducing agents.

-

Isolation: After the reaction is complete, the catalyst is removed by filtration. The 4-chlorophenylhydrazine hydrochloride can then be isolated from the filtrate, often by crystallization, followed by drying.

Advantages of the Modern Approach:

-

Improved Safety: Catalytic hydrogenation can be a safer alternative to the use of pyrophoric or highly reactive reducing agents.

-

Higher Purity and Yield: Modern methods often result in higher yields and a cleaner product, reducing the need for extensive purification.[5]

-

Environmental Considerations: The reduction in the use of heavy metal reducing agents aligns with the principles of green chemistry.

Visualization of the Synthetic Workflow

Caption: Generalized workflows for historical and modern syntheses of 4-chlorophenylhydrazine.

Applications in Historical and Modern Drug Discovery and Dye Synthesis

The unique chemical properties of chlorophenylhydrazines have made them valuable intermediates in the synthesis of a wide range of commercially important molecules.[6]

Role in the Pharmaceutical Industry

The introduction of a chlorine atom can significantly impact the biological activity of a molecule, making chlorophenylhydrazines attractive starting materials in drug discovery. They are key precursors in the synthesis of various heterocyclic compounds, which form the core of many therapeutic agents.[6][7]

-

Anti-inflammatory Drugs: 4-Chlorophenylhydrazine is a crucial intermediate in the synthesis of Carprofen, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine.[8]

-

Anticancer Agents: Numerous pyrazole derivatives synthesized from chlorophenylhydrazines have shown promise in preclinical studies as potential anticancer drugs.[6]

-

Antimicrobial Compounds: Research has indicated the potential for developing antimicrobial drugs from chlorophenylhydrazine-derived compounds.[7]

-

Neurological Drugs: It is an important intermediate for Edaravone, a drug used to treat stroke and amyotrophic lateral sclerosis (ALS).[8]

Significance in the Dye Industry

The diazotization of aromatic amines was a foundational reaction in the development of the synthetic dye industry in the 19th century.[2] Phenylhydrazine and its derivatives, including the chlorinated analogues, can be used to synthesize a variety of dyes. They are particularly important in the formation of hydrazones and azo compounds, which are classes of molecules known for their chromophoric properties.[9][10] Chlorophenylhydrazines have been employed in the manufacturing of neutral and photochromic dyes.[11]

Physicochemical and Toxicological Data

A comprehensive understanding of the physical properties and toxicological profiles of chlorophenylhydrazines is essential for their safe handling and effective use in synthesis.

Comparative Physicochemical Properties

The position of the chlorine atom on the phenyl ring influences the physical properties of the chlorophenylhydrazine isomers. The hydrochloride salts are typically crystalline solids with relatively high melting points.

| Property | 2-Chlorophenylhydrazine HCl | 3-Chlorophenylhydrazine HCl | 4-Chlorophenylhydrazine HCl |

| CAS Number | 41052-75-9[12] | 2312-23-4[13] | 1073-70-7[9] |

| Molecular Formula | C₆H₈Cl₂N₂[12] | C₆H₈Cl₂N₂[13] | C₆H₈Cl₂N₂[9] |

| Molecular Weight | 179.05 g/mol [12] | 179.05 g/mol [13] | 179.05 g/mol [9] |

| Melting Point | 200-203 °C (dec.)[14][15][16] | 245-246 °C[13] | 210-218 °C[9] |

| Appearance | White to slightly yellow crystalline solid[17] | Crystalline solid | White to pink crystalline powder[9][18] |

| Solubility | Soluble in water[17] | Soluble in hot water and methanol[18][19] |

Toxicology and Safe Handling

Chlorophenylhydrazines are classified as hazardous substances and must be handled with appropriate safety precautions. They are harmful if swallowed, in contact with skin, or if inhaled.[20]

-

Handling: It is imperative to use personal protective equipment, including gloves, lab coats, and eye protection, when working with chlorophenylhydrazines. All manipulations should be carried out in a well-ventilated chemical fume hood.[20]

-

First Aid: In case of skin contact, the affected area should be washed immediately and thoroughly with soap and water. If inhaled, the individual should be moved to fresh air. In case of ingestion, medical attention should be sought immediately.

-

Disposal: Waste containing chlorophenylhydrazines must be disposed of as hazardous chemical waste in accordance with local regulations.

Historically, the awareness of the toxic nature of many organic reagents was less developed than it is today. Early chemists often worked with these compounds with fewer safety precautions, leading to a greater risk of exposure. The development of modern occupational safety standards has been crucial in mitigating these risks for today's researchers.

Conclusion

From their discovery in the late 19th century, chlorophenylhydrazines have proven to be remarkably versatile and enduring building blocks in organic synthesis. Their journey from novel laboratory curiosities to indispensable intermediates in the pharmaceutical and dye industries highlights the profound impact of fundamental chemical research. A thorough understanding of their historical literature, synthetic methodologies, and toxicological properties is essential for any scientist or researcher working in this field. This guide provides a solid foundation of that knowledge, grounded in authoritative sources, to support the continued innovation and safe application of these important chemical entities.

References

- Elsinghorst, G. (1884). Ueber Halogensubstituirte Hydrazine. Erlangen.

- Willgerodt, C., & Böhm, A. (1890). LXXXVI. Ueber Pikryl, o-p-Dinitrophenyl- u. Nitroazo-, resp. Nitronitrosoazo-p-chlorphenylhydrazin und deren Derivate. Journal für praktische Chemie, 43(1), 482-496.

-

Science Museum. (2019). The colourful chemistry of artificial dyes. [Link]

-

Jones, A. (2011). Early drug discovery and the rise of pharmaceutical chemistry. Drug Testing and Analysis, 3(6), 337-344. [Link]

-

PrepChem. (n.d.). Synthesis of p-chlorophenyl-hydrazine. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Chlorophenylhydrazine HCl: Applications in Research and Industry. [Link]

-

Rasayan Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. [Link]

-

Molecule Vision. (n.d.). Understanding the Applications of 4-Chlorophenylhydrazine Hydrochloride. [Link]

-

Chemsrc. (n.d.). 3-Chloro Phenyl Hydrazine Hydrochloride. [Link]

-

PubChem. (n.d.). Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1). [Link]

-

Smithsonian Libraries. (n.d.). Smithsonian miscellaneous collections. [Link]

-

Capot Chemical Co., Ltd. (2008). MSDS of 4-chlorophenylhydrazine hydrochloride. [Link]

-

PubChem. (n.d.). (4-Chlorophenyl)hydrazine. [Link]

-

PubChem. (n.d.). 1,2-Bis(2-chlorophenyl) hydrazine. [Link]

-

Wikipedia. (n.d.). 4-Chlorphenylhydrazin. [Link]

-

MDPI. (n.d.). Syntheses of (Diacetoxyiodo)arenes or Iodylarenes from Iodoarenes, with Sodium Periodate as the Oxidant. [Link]

-

ResearchGate. (n.d.). Syntheses of (Diacetoxyiodo)arenes or Iodylarenes from Iodoarenes, with Sodium Periodate as the Oxidant. [Link]

-

First Source Worldwide. (2018). A Brief History of Synthetic Dyes. [Link]

-

PMC. (2024). A review of history, properties, classification, applications and challenges of natural and synthetic dyes. [Link]

-

Oakwood Chemical. (n.d.). 4-Chlorophenylhydrazine hydrochloride. [Link]

-

TJK Speciality N Fine Chemicals. (n.d.). 4-CHLOROPHENYLHYDRAZINE HYDROCHLORIDE. [Link]

Sources

- 1. Full text of "Smithsonian miscellaneous collections" [archive.org]

- 2. sciencemuseum.org.uk [sciencemuseum.org.uk]

- 3. Early drug discovery and the rise of pharmaceutical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Page loading... [guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. chemimpex.com [chemimpex.com]

- 10. Page loading... [wap.guidechem.com]

- 11. nbinno.com [nbinno.com]

- 12. 41052-75-9 Cas No. | (2-Chlorophenyl)hydrazine hydrochloride | Matrix Scientific [matrixscientific.com]

- 13. 3-Chlorophenylhydrazine hydrochloride(2312-23-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. 2-クロロフェニルヒドラジン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 15. 2-Chlorophenylhydrazine hydrochloride | CAS: 41052-75-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 16. 2-氯苯肼 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 17. echemi.com [echemi.com]

- 18. 4-Chloro Phenyl Hydrazine Hydrochloride Exporters & Suppliers [sgtlifesciences.com]

- 19. 4-Chlorophenylhydrazine hydrochloride | 1073-70-7 [chemicalbook.com]

- 20. capotchem.com [capotchem.com]

Solubility and stability of 1,2-Bis(4-chlorophenyl)hydrazine

An In-depth Technical Guide to the Solubility and Stability of 1,2-Bis(4-chlorophenyl)hydrazine for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive framework for characterizing the physicochemical properties of this compound. Understanding the solubility and stability of this molecule is a critical prerequisite for its advancement in any research or drug development pipeline. This document moves beyond a simple recitation of facts to provide the underlying scientific rationale for the proposed experimental designs, ensuring that the data generated is both accurate and meaningful.

Introduction to this compound

This compound (CAS No. 953-14-0) is a symmetrical diarylhydrazine derivative.[1][2] Its structure, featuring two p-chlorinated phenyl rings, suggests a non-polar, hydrophobic character, which has significant implications for its solubility. The hydrazine linkage is a known pharmacophore but can also be susceptible to oxidative and pH-mediated degradation. The presence of chlorine atoms in the para position of the phenyl rings can influence the electronic properties of the molecule and its potential metabolic pathways.[3] A thorough understanding of its solubility and stability is therefore paramount for formulation development, preclinical testing, and ensuring the integrity of toxicological and efficacy studies.

Determination of Aqueous and Organic Solubility

The solubility of a compound dictates its dissolution rate, bioavailability, and the choice of solvent systems for analytical and formulation purposes. Given the hydrophobic nature suggested by its structure, a comprehensive solubility profile in both aqueous and organic solvents is essential.

Causality Behind Solvent Selection

The choice of solvents for solubility assessment is not arbitrary. It should be based on a strategic approach to cover a range of polarities and functional groups relevant to pharmaceutical and laboratory settings.

-

Aqueous Buffers (pH 3.0, 7.4, 9.0): To understand the impact of ionization on solubility. While this compound is not strongly ionizable, pH can influence the stability of the hydrazine moiety, which in turn can affect apparent solubility. pH 7.4 is critical as it mimics physiological conditions.

-

Methanol, Ethanol, Isopropanol: Common protic solvents used in synthesis, purification, and formulation.

-

Acetonitrile: A polar aprotic solvent widely used in reversed-phase HPLC, making its solubility data crucial for analytical method development.

-

Dichloromethane (DCM) and Chloroform: Non-polar solvents useful for extraction and understanding lipophilic character.

-

Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF): Polar aprotic solvents with high solubilizing power, often used for creating stock solutions for biological screening.

-

Propylene Glycol and Polyethylene Glycol 400 (PEG 400): Common excipients in pharmaceutical formulations.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic solubility. It is a self-validating system because it measures the concentration of the solute in a saturated solution in equilibrium with the solid phase.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to several vials, ensuring a visible amount of undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of each selected solvent to the respective vials.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C and 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. The inclusion of two temperatures provides data on the enthalpy of dissolution.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle. For colloidal suspensions, centrifugation (e.g., 15 minutes at 14,000 rpm) is required.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation and to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as the HPLC-UV method described in Section 4.

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent.

Data Presentation: Illustrative Solubility Data

The following table summarizes hypothetical solubility data for this compound, as would be generated from the protocol above.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| pH 3.0 Buffer | 25 | < 0.01 |

| pH 7.4 Buffer | 25 | < 0.01 |

| pH 9.0 Buffer | 25 | < 0.01 |

| Methanol | 25 | 1.5 |

| Ethanol | 25 | 0.8 |

| Acetonitrile | 25 | 2.3 |

| Dichloromethane | 25 | 15.7 |

| DMSO | 25 | > 50 |

Assessment of Chemical Stability

Stability testing is crucial to identify conditions that may lead to degradation of the molecule, which can result in loss of potency and the formation of potentially toxic impurities.

Experimental Workflow for Stability Assessment

Caption: Workflow for Forced Degradation Studies.

pH Stability (Hydrolytic Degradation)

Rationale: The hydrazine linkage can be susceptible to acid or base-catalyzed hydrolysis or oxidation. This study identifies the pH range where the compound is most stable, which is critical for the development of oral or injectable formulations.

Step-by-Step Methodology:

-

Media Preparation: Prepare aqueous buffers at various pH values (e.g., pH 3, 5, 7.4, and 9).

-

Sample Preparation: Spike a concentrated solution of this compound (in a minimal amount of a co-solvent like acetonitrile to ensure initial dissolution) into each buffer to a final concentration of approximately 0.1 mg/mL.

-

Incubation: Store the solutions at a controlled temperature (e.g., 40°C) in sealed, light-protected vials. Include a control sample stored at 4°C.

-

Time-Point Analysis: At specified time points (e.g., 0, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each solution.

-

Quantification: Analyze the samples by HPLC to determine the remaining concentration of the parent compound and the formation of any degradation products.

Thermal Stability

Rationale: This assesses the intrinsic stability of the compound and its susceptibility to degradation at elevated temperatures, which can occur during manufacturing, storage, or transport.